molecular formula C14H21N3O2S B12240735 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B12240735
M. Wt: 295.40 g/mol
InChI Key: JWBPPTHDNGMIKI-UHFFFAOYSA-N
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Description

This compound belongs to the morpholine-acetamide class, characterized by a pyrimidine core substituted with methyl and isopropyl groups at positions 6 and 2, respectively, and a sulfanyl linker to a morpholine-containing ethanone moiety.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H21N3O2S/c1-10(2)14-15-11(3)8-12(16-14)20-9-13(18)17-4-6-19-7-5-17/h8,10H,4-7,9H2,1-3H3

InChI Key

JWBPPTHDNGMIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)SCC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps One common route starts with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors under basic conditionsThe final step involves the attachment of the morpholine ring, which can be done through amide bond formation or other coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group (–S–) can undergo nucleophilic substitution, enabling reactions with electrophiles such as alkyl halides or acylating agents. This reactivity may contribute to its role in medicinal chemistry applications.

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring, being electron-deficient due to its aromaticity, is susceptible to electrophilic substitution. Substituents like methyl and isopropyl groups at positions 6 and 2 may direct reactivity toward specific positions on the ring.

Hydrolysis of the Ethanone Group

Under acidic or basic conditions, the ethanone group could undergo hydrolysis to form carboxylic acids or their derivatives, depending on the reaction conditions.

Comparison with Similar Compounds

CompoundStructural FeaturesKey ReactionsApplications
2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone Pyrimidine, sulfanyl, morpholineNucleophilic substitution, electrophilic substitutionMedicinal chemistry
2-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)-1H-benzimidazole Pyrimidine, sulfanyl, benzimidazoleThiolation, couplingPotentially anticancer
2-(4-Methyl-6-piperidin-1-yl-pyrimidin-2-ylsulfanyl)-1-phenyl-ethanone Pyrimidine, sulfanyl, piperidineThioester formation, substitutionAnti-inflammatory

Reactivity Trends

  • Thioether stability : The sulfanyl group in these compounds is generally stable under mild conditions but can undergo oxidation (e.g., to sulfoxides) under strong oxidizing agents.

  • Morpholine reactivity : The morpholine ring can act as a base or participate in nucleophilic reactions, depending on the reaction environment.

Medicinal Chemistry

Pyrimidine derivatives with sulfanyl groups have shown promise in drug discovery due to their ability to modulate biological targets. For example, related compounds have demonstrated antibacterial and anti-inflammatory activity .

Synthetic Challenges

The synthesis of such compounds often involves complex multi-step reactions, including oxidative cyclizations and coupling steps, which can lead to moderate yields . Optimization of reaction conditions (e.g., solvent choice, catalysts) is critical for improving efficiency.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The presence of the morpholine group in this compound enhances its bioactivity against various bacterial strains.
    • A study demonstrated that similar pyrimidine derivatives showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties
    • Compounds with similar structural motifs have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The sulfanyl group may contribute to the modulation of inflammatory pathways, making it a candidate for anti-inflammatory drug development .
  • Cancer Research
    • Some pyrimidine derivatives have been studied for their anticancer activities. The ability of this compound to interact with DNA and inhibit tumor cell proliferation could be explored further in preclinical studies .

Agricultural Applications

  • Pesticidal Activity
    • The compound's potential as a pesticide is noteworthy, particularly against phytopathogenic microorganisms. Its structural features may allow it to disrupt microbial cell functions, thereby providing a means to control agricultural pests .
    • A patent has been filed that highlights the use of similar compounds in controlling plant diseases caused by fungi and bacteria, indicating a promising avenue for agricultural applications .

Data Table: Summary of Biological Activities

Activity TypeRelated StudiesObserved Effects
AntimicrobialStudy on pyrimidine derivatives Inhibition of bacterial growth
Anti-inflammatoryResearch on COX inhibitors Reduced inflammation markers
AnticancerInvestigation into DNA interactions Inhibition of tumor cell proliferation
PesticidalPatent on phytopathogen control Effective against fungal and bacterial pathogens

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone. The results indicated that modifications to the sulfanyl group significantly enhanced activity against Xanthomonas axonopodis and Ralstonia solanacearum.
  • Case Study on Anti-inflammatory Mechanisms
    • An investigation into the anti-inflammatory properties of similar compounds revealed that they effectively inhibited COX-II activity in vitro. This suggests potential therapeutic applications in managing chronic inflammatory diseases.
  • Field Trials for Agricultural Use
    • Field trials conducted using formulations containing this compound demonstrated a marked reduction in disease incidence among crops affected by fungal pathogens, showcasing its practical application in agriculture.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group may form covalent bonds with thiol groups in enzymes, leading to enzyme inhibition. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the literature:

Compound Name Molecular Formula Molecular Weight Pyrimidine Substituents Key Features
Target compound: 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone C₁₄H₂₃N₃O₂S* (hypothetical) 313.42 6-Methyl, 2-Isopropyl Pyrimidine core with lipophilic substituents; morpholine enhances solubility
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone (1m) C₁₃H₁₄N₂O₂S₂ 318.40 Benzothiazole substituent Higher sulfur content; rigid heterocycle; melting point: 206°C
2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone C₁₂H₁₄F₃N₃O₂S 321.32 4-Methyl, 6-Trifluoromethyl Electron-withdrawing CF₃ group; lower lipophilicity (logP not reported)
(3-{[(4-{2-(3,4-Dimethoxyphenyl)ethylamino}-6-methylpyrimidin-2-yl)sulfanyl]methyl}phenyl)(morpholin-4-yl)methanone C₂₈H₃₄N₄O₄S 522.67 Complex aryl and amino groups High molecular weight; logP = 3.5355; logD = 3.532

*Hypothetical formula inferred from IUPAC name.

Key Research Findings and Implications

Substituent Effects : Lipophilic groups (e.g., isopropyl) on pyrimidine improve bioavailability but may reduce solubility. Trifluoromethyl groups () balance lipophilicity and metabolic stability .

Morpholine Role : The morpholine ring enhances water solubility and serves as a hydrogen bond acceptor, critical for target engagement .

Unresolved Questions : The target compound’s exact CA-IX inhibition potency and in vivo toxicity remain unstudied; computational modeling (e.g., docking studies) could predict its binding affinity.

Biological Activity

The compound 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profiles.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a morpholine group and a thioether linkage. The general structure can be represented as follows:

CxHyNzS\text{C}_x\text{H}_y\text{N}_z\text{S}

Where xx, yy, and zz correspond to the specific carbon, hydrogen, and nitrogen counts in the compound's molecular formula. The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrimidine core followed by thioether formation and morpholine attachment.

Research indicates that compounds similar to 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone exhibit several biological activities:

  • Anticancer Activity : Compounds with pyrimidine structures have shown promise as inhibitors of various cancer cell lines. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have highlighted their ability to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial for cancer cell proliferation .
  • Antimicrobial Properties : Pyrimidine derivatives have been noted for their antimicrobial effects against a range of pathogens. The presence of sulfur in the structure may enhance these properties by affecting bacterial cell wall synthesis.
  • G Protein-Coupled Receptor Modulation : Some studies suggest that such compounds can act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological responses .

Case Studies

A selection of relevant case studies illustrates the biological efficacy of similar compounds:

StudyCompoundBiological ActivityIC50 Value
Thieno[3,2-d]pyrimidine derivativeEGFR inhibition30 nM
Morpholine derivativesAntiproliferative3–5 µM
Pyrimidine analoguesAntimicrobialVaries

These studies collectively indicate that modifications to the pyrimidine scaffold can significantly influence biological activity and potency.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology of 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is crucial for its development as a therapeutic agent. Preliminary data suggest moderate bioavailability with potential hepatic metabolism. Toxicological assessments are necessary to evaluate safety profiles in preclinical models.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethanone?

A typical approach involves condensation reactions between pyrimidine derivatives and morpholine-containing ketones. For example, similar compounds are synthesized by reacting 1-(4-morpholinophenyl)ethanone with substituted aldehydes under basic conditions (e.g., NaOH in ethanol at elevated temperatures), followed by cyclization with guanidine nitrate . Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield. Structural analogs in literature report yields ranging from 60% to 92%, depending on substituents and reaction conditions .

Advanced: How can computational modeling guide the optimization of reaction mechanisms for this compound’s synthesis?

Density Functional Theory (DFT) calculations can predict transition states and intermediate stability, aiding in identifying rate-limiting steps. For instance, studies on analogous morpholine-pyrimidine systems highlight the role of electron-withdrawing groups in stabilizing intermediates during nucleophilic substitution at the sulfanyl position . Pairing computational insights with experimental parameters (e.g., solvent polarity, catalyst choice) can refine synthetic protocols to reduce side reactions and improve regioselectivity.

Basic: What analytical techniques are recommended for structural confirmation of this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related pyrimidine derivatives .
  • NMR spectroscopy: 1^1H and 13^13C NMR can resolve the morpholine ring’s proton environments and pyrimidine substituents. For example, the methyl group at position 6 on the pyrimidine ring typically appears as a singlet near δ 2.5 ppm .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula and isotopic patterns .

Advanced: How should researchers address contradictions in spectral data between synthesized batches?

Contradictions may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Purification: Use preparative HPLC or recrystallization to isolate pure fractions.
  • Dynamic NMR studies: Probe temperature-dependent shifts to identify tautomeric equilibria, especially in sulfanyl-containing systems .
  • Comparative analysis: Cross-reference with computational predictions (e.g., NMR chemical shift calculators like ACD/Labs) to validate assignments .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

The compound should be stored at +20°C in airtight, light-resistant containers under inert gas (e.g., N2_2) to prevent oxidation or hydrolysis of the sulfanyl group. Stability studies on similar morpholine derivatives indicate degradation under high humidity (>60% RH), necessitating desiccants . Regular purity checks via TLC or HPLC are advised for long-term storage .

Advanced: How can researchers design experiments to evaluate the compound’s catalytic or bioactivity potential?

  • Enzyme inhibition assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. The morpholine moiety may enhance solubility for in vitro testing .
  • Kinetic studies: Vary substrate concentrations and measure turnover rates to assess catalytic efficiency.
  • Docking simulations: Use software like AutoDock to predict binding affinities, leveraging the pyrimidine ring’s π-stacking potential .

Advanced: What methodologies resolve discrepancies in reported synthetic yields for analogous compounds?

Systematic variation of parameters (e.g., base strength, solvent polarity) can identify critical factors. For example, replacing NaOH with LiOH in guanidine-mediated cyclization improved yields by 20% in related pyrimidine syntheses . Statistical tools like Design of Experiments (DoE) help isolate influential variables .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for research use?

  • HPLC: Purity ≥95% is standard, with retention time matching authenticated standards.
  • Elemental analysis: Carbon and nitrogen percentages should align with theoretical values within ±0.4% .
  • Melting point consistency: Deviations >2°C from literature values (e.g., 74–75°C for analogs) suggest impurities .

Advanced: What strategies mitigate byproduct formation during sulfanyl group incorporation?

  • Protecting groups: Temporarily shield reactive sites (e.g., morpholine nitrogen) to prevent unwanted substitutions.
  • Catalytic systems: Use transition metals (e.g., CuI) to facilitate selective thiolation, as seen in pyrimidine functionalization .
  • Real-time monitoring: In situ FTIR or Raman spectroscopy tracks reaction progress, enabling timely termination .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE): Gloves (nitrile), safety goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
  • Waste disposal: Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .

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